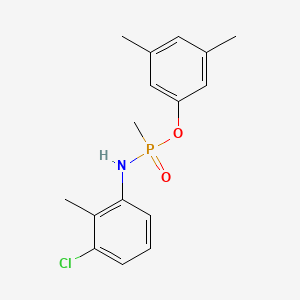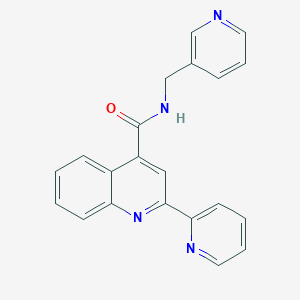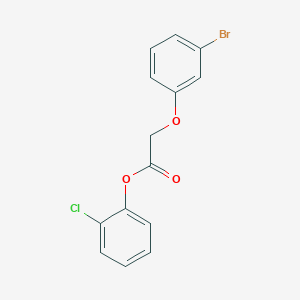
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMMPA and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMMPA is not fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic compounds such as nerve agents. This reaction results in the formation of a stable adduct, which can be detected using a variety of analytical techniques.
Biochemical and Physiological Effects:
DMMPA has been found to have various biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. DMMPA has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMMPA is its high reactivity with nerve agents, making it an effective reagent for chemical warfare agent detection. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, DMMPA can be toxic and must be handled with care. This compound also has a relatively short half-life, which can limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research on DMMPA. One area of interest is the development of more sensitive and selective detection methods for nerve agents. Another potential direction is the synthesis of new compounds based on the structure of DMMPA, which may have improved properties for use in scientific research. Additionally, DMMPA could be studied further for its potential applications in cancer treatment and other medical fields.
Conclusion:
In conclusion, DMMPA is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and has been shown to be an effective reagent for the detection of nerve agents. While DMMPA has some limitations, there are many potential future directions for research on this compound. Overall, DMMPA is a promising compound for use in scientific research and has the potential to make significant contributions to a variety of fields.
Méthodes De Synthèse
DMMPA can be synthesized using a variety of methods. One common method is the reaction of 3,5-dimethylphenol with 3-chloro-2-methylphenyl isocyanate, followed by reaction with dimethylphosphoramidic dichloride. This method has been optimized to produce high yields of DMMPA with high purity.
Applications De Recherche Scientifique
DMMPA has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of chemical warfare agent detection. DMMPA has been found to be an effective reagent for the detection of nerve agents such as sarin and soman. This compound has also been studied for its potential use as a flame retardant and as a precursor for the synthesis of other phosphonate compounds.
Propriétés
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO2P/c1-11-8-12(2)10-14(9-11)20-21(4,19)18-16-7-5-6-15(17)13(16)3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNZHMQNALWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)
![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)
![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)



![ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)